molecular formula C9H9F2NO B1618440 Acetanilide, 2,4'-difluoro-N-methyl- CAS No. 10016-06-5

Acetanilide, 2,4'-difluoro-N-methyl-

Cat. No. B1618440
CAS RN: 10016-06-5
M. Wt: 185.17 g/mol
InChI Key: XMXCIFYSKOQCLE-UHFFFAOYSA-N
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Description

“Acetanilide, 2,4’-difluoro-N-methyl-” is a derivative of Acetanilide . Acetanilide is an odorless solid chemical of leaf or flake-like appearance, also known as N-phenylacetamide, acetanil, or acetanilid . The 2,4’-difluoro-N-methyl- derivative of Acetanilide is a specific compound with fluorine atoms and a methyl group added to the structure .


Molecular Structure Analysis

The molecular structure of Acetanilide consists of an acetamide (CH3CONH) group attached to a phenyl group (C6H5) . In the case of “Acetanilide, 2,4’-difluoro-N-methyl-”, two hydrogen atoms on the phenyl group are replaced by fluorine atoms, and the amide nitrogen has an additional methyl group . Detailed structural analysis such as NMR or crystallography data for this specific compound was not found in the available resources.

properties

IUPAC Name

2-fluoro-N-(4-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCIFYSKOQCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142984
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide, 2,4'-difluoro-N-methyl-

CAS RN

10016-06-5
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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